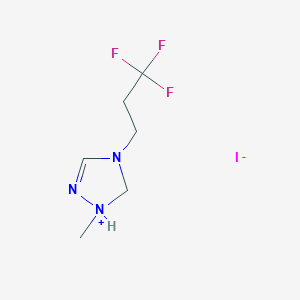
L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- is a synthetic peptide compound It is composed of several amino acids, including L-serine, N-acetyl-L-leucine, L-leucine, L-arginine, glycine, and L-histidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).
Análisis De Reacciones Químicas
Types of Reactions
L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: Amino acid residues can be substituted with other functional groups or amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Various reagents depending on the desired substitution, such as alkylating agents for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
Aplicaciones Científicas De Investigación
L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including neuroprotection and anti-inflammatory effects
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mecanismo De Acción
The mechanism of action of L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- involves its interaction with specific molecular targets and pathways. It can activate glycine receptors and upregulate PPAR-γ, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . The peptide may also modulate the release of cytokines and promote cellular proliferation and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
L-Serine: A non-essential amino acid involved in protein synthesis and neurotransmitter production.
D-Serine: A co-agonist of NMDA receptors, playing a role in synaptic plasticity and neuroprotection.
N-Acetyl-L-Leucine: Used in the treatment of neurological disorders and as a neuroprotective agent.
Uniqueness
L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- is unique due to its specific combination of amino acids, which may confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and potential clinical applications.
Propiedades
Número CAS |
402713-85-3 |
|---|---|
Fórmula molecular |
C31H53N11O9 |
Peso molecular |
723.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C31H53N11O9/c1-16(2)9-21(38-18(5)44)27(47)41-22(10-17(3)4)28(48)40-20(7-6-8-35-31(32)33)26(46)36-13-25(45)39-23(11-19-12-34-15-37-19)29(49)42-24(14-43)30(50)51/h12,15-17,20-24,43H,6-11,13-14H2,1-5H3,(H,34,37)(H,36,46)(H,38,44)(H,39,45)(H,40,48)(H,41,47)(H,42,49)(H,50,51)(H4,32,33,35)/t20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
JVOZMBZPDXWTBH-LSBAASHUSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


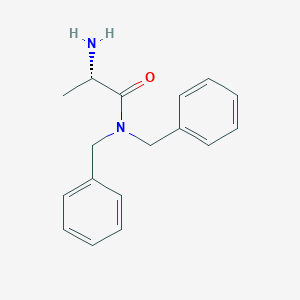
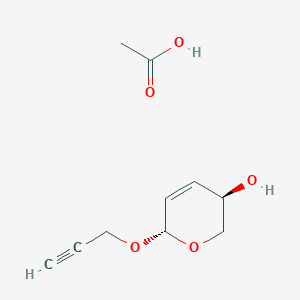
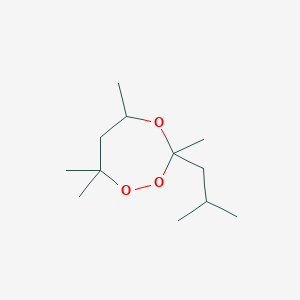
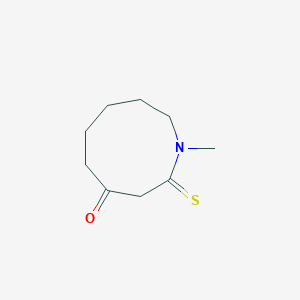
![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)
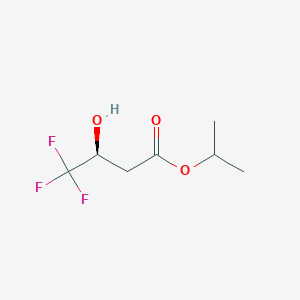
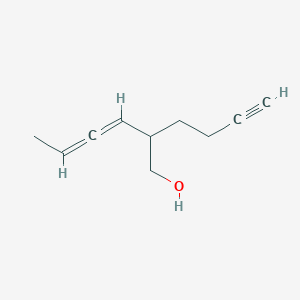
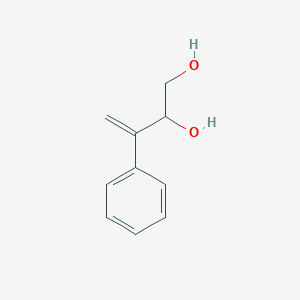
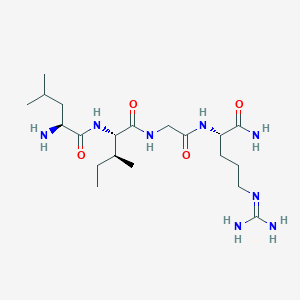

![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)
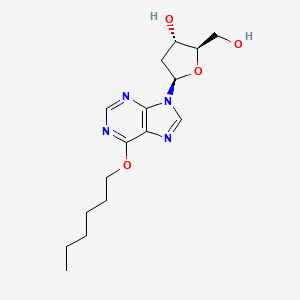
![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
